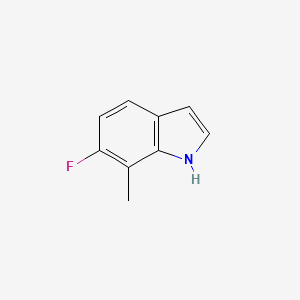

6-fluoro-7-methyl-1H-indole

描述

Historical Context of Indole (B1671886) Research

The journey into the world of indole chemistry began in the 19th century, intricately linked with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. This seminal work laid the groundwork for over a century of research that would unveil the profound importance of the indole nucleus in nature and medicine. Early investigations were often driven by the desire to understand the structure and properties of natural products. The discovery that tryptophan, an essential amino acid, possessed an indole core spurred further interest, cementing the biological significance of this heterocyclic system.

Significance of Indole Scaffold in Chemical Sciences

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry. rsc.org This term reflects its ability to serve as a versatile framework for the design of ligands that can interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs). rsc.orgrsc.org The indole ring's unique electronic properties and its capacity to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal building block for creating diverse and potent bioactive compounds. mdpi.com Its presence in numerous natural products with significant pharmacological activities has inspired chemists to synthesize a vast library of indole derivatives for drug discovery programs. mdpi.comopenmedicinalchemistryjournal.com

Overview of Fluorinated and Methylated Indole Derivatives

The strategic introduction of substituents onto the indole core can dramatically alter its physicochemical and biological properties. Fluorination, the incorporation of a fluorine atom, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net The high electronegativity and small size of the fluorine atom can influence the electronic distribution within the molecule and its interactions with biological targets.

Similarly, methylation, the addition of a methyl group, can impact a molecule's lipophilicity, steric profile, and metabolic fate. The position of the methyl group on the indole ring can be crucial in determining its biological activity. For instance, studies on compounds like 7-methylindole (B51510) have shown effects on biological processes such as biofilm formation. researchgate.net

The combination of both fluorine and methyl substituents on the indole scaffold, as seen in 6-fluoro-7-methyl-1H-indole, presents an intriguing case for chemical exploration. The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating, space-occupying properties of the methyl group can lead to unique chemical characteristics and biological activities.

Rationale for Investigating this compound

While specific research on this compound is limited, the rationale for its investigation can be inferred from the study of its constituent parts and related analogs. The presence of a fluorine atom at the 6-position is known to influence the electronic properties of the indole ring system. For example, studies on 6-fluoroindole (B127801) have demonstrated its potential to interfere with bacterial quorum sensing and biofilm formation. researchgate.net

The methyl group at the 7-position, adjacent to the nitrogen atom of the pyrrole (B145914) ring, can introduce steric hindrance that may influence the molecule's conformation and its ability to interact with specific enzymes or receptors. Research on 7-methylindole has also pointed to its role in modulating biological activities. researchgate.net

The combination of these two substituents in this compound suggests a compound with a unique set of properties. The investigation into this specific molecule would aim to elucidate how the synergistic or antagonistic effects of the fluoro and methyl groups at these particular positions influence its chemical reactivity, physical properties, and potential biological applications. While detailed experimental data on this compound is not widely available in published literature, its structural features make it a compound of interest for synthetic chemists and drug discovery scientists. Further research is necessary to fully characterize this molecule and explore its potential utility.

Below is a table of related indole compounds and their known applications, which provides context for the potential areas of investigation for this compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 6-Fluoroindole | 399-51-9 | C₈H₆FN | Antibiofilm activity |

| 7-Methylindole | 933-67-5 | C₉H₉N | Antibiofilm activity |

| 6-Fluoro-2-methyl-1H-indole | 40311-13-5 | C₉H₈FN | Medicinal chemistry scaffold |

| 6-Chloro-7-fluoro-1H-indole | 259860-04-3 | C₈H₅ClFN | Antiviral, anticancer research |

| This compound-3-carbaldehyde | Not Available | C₁₀H₈FNO | Synthetic intermediate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXBSWUAWHBOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483511 | |

| Record name | 6-Fluoro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-10-4 | |

| Record name | 6-Fluoro-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57817-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 6 Fluoro 7 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The proton NMR (¹H NMR) spectrum of 6-fluoro-7-methyl-1H-indole reveals characteristic signals corresponding to each proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group significantly affects the positions of the aromatic proton signals.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit a broad singlet for the NH proton, typically in the downfield region (around 8.0 ppm), due to its acidic nature. The protons on the benzene (B151609) ring (H-4 and H-5) and the pyrrole (B145914) ring (H-2 and H-3) will show distinct signals. The methyl group protons at position 7 will appear as a singlet further upfield. The coupling between adjacent protons (J-coupling) provides information about the connectivity of the atoms. For instance, the coupling between H-4 and H-5 would result in doublet or multiplet patterns depending on further couplings.

Interactive Data Table: ¹H NMR Data for Indole (B1671886) Derivatives

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | NH | Other Protons | Solvent |

| 6-Fluoro-3-methyl-1H-indole | 6.96 (s) | - | 7.49 (dd) | 6.91 (td) | - | 7.04 (dd) | 7.88 (s) | 2.34 (s, 3H, CH₃) | CDCl₃ |

| 5-Chloro-3-methyl-1H-indole | 7.01 (s) | - | 7.57 (d) | - | 7.16 (dd) | 7.27 (d) | 7.91 (s) | 2.32 (d, 3H, CH₃) | CDCl₃ |

| 6-Chloro-3-methyl-1H-indole | 6.95 (dd) | - | 7.48 (d) | 7.09 (dd) | - | 7.33 (d) | 7.88 (s) | 2.31 (d, 3H, CH₃) | CDCl₃ |

| 5-Methoxy-3-methyl-1H-indole | 6.97 (s) | - | 7.03 (d) | - | 6.87 (dd) | 7.25 (d) | 7.79 (s) | 3.90 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃) | CDCl₃ |

Chemical shifts (δ) in ppm. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and td (triplet of doublets).

This table is based on data from a study on the methylation of indoles. rsc.org

¹³C NMR Spectral Analysis: Chemical Shifts and Carbon Environments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. In this compound, the carbon attached to the fluorine atom (C-6) will exhibit a large C-F coupling constant, and its chemical shift will be significantly affected. The carbon atoms of the methyl group (C-7 methyl) and the indole ring carbons can all be assigned based on their characteristic chemical shift ranges and coupling patterns.

Interactive Data Table: ¹³C NMR Data for Indole Derivatives

| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons | Solvent |

| 6-Fluoro-3-methyl-1H-indole | 125.05 | 111.96 | 121.86 | 119.57 | 108.03/107.83 | 161.10/159.22 | 97.42/97.21 | 136.29/136.19 | 9.72 (CH₃) | CDCl₃ |

| 5-Chloro-3-methyl-1H-indole | 123.09 | 111.68 | 129.55 | 118.52 | 125.00 | 122.23 | 112.01 | 134.69 | 9.63 (CH₃) | CDCl₃ |

| 6-Chloro-3-methyl-1H-indole | 122.32 | 112.03 | 127.93 | 119.82 | 119.94 | 127.05 | 110.96 | 136.67 | 9.67 (CH₃) | CDCl₃ |

| 5-Methoxy-3-methyl-1H-indole | 122.53 | 111.58 | 128.75 | 100.81 | 154.01 | 111.74 | 112.18 | 131.53 | 56.05 (OCH₃), 9.81 (CH₃) | CDCl₃ |

Chemical shifts (δ) in ppm. The ranges for C-6 and C-7 in 6-fluoro-3-methyl-1H-indole indicate splitting due to fluorine coupling.

This table is based on data from a study on the methylation of indoles. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. sdsu.eduyoutube.comuvic.ca

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.eduyoutube.com For this compound, COSY would show cross-peaks between H-4 and H-5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com This is crucial for assigning the proton signal to its corresponding carbon atom. For example, the singlet of the C-7 methyl protons would correlate with the C-7 methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com This technique is invaluable for piecing together the molecular framework. For instance, the NH proton might show a correlation to C-2 and C-3, while the methyl protons at C-7 would show correlations to C-6 and C-7a.

These 2D NMR experiments, when used in combination, provide unambiguous evidence for the structure of this compound and its derivatives. researchgate.netresearchgate.netresearchgate.net

Deuterium (B1214612) Exchange Studies for NH Proton Identification

The identification of the NH proton signal in an indole derivative can be confirmed by a deuterium exchange study. nih.govacs.orgnih.gov This involves adding a few drops of deuterium oxide (D₂O) to the NMR sample. The labile NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity in the ¹H NMR spectrum. This simple experiment provides definitive proof of the NH proton's chemical shift. nih.govacs.orgnih.govcolab.wsacs.org

Computational NMR Prediction (e.g., DFT calculations) for Validation of Assignments

Computational methods, particularly Density Functional Theory (DFT), have become a valuable tool for predicting NMR chemical shifts. worktribe.comrsc.orgresearchgate.netresearchgate.netscispace.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical NMR spectra can be generated. These predicted spectra can then be compared with the experimental data to validate the assignments of chemical shifts and coupling constants. This approach is particularly useful for complex molecules or when experimental data is ambiguous. The accuracy of these predictions has been shown to be quite high, with root mean square errors often within a few ppm for ¹³C and a fraction of a ppm for ¹H. worktribe.comrsc.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.

A prominent feature in the IR spectrum of indoles is the N-H stretching vibration, which typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. A significant band in the spectrum of this compound would be the C-F stretching vibration, which is typically strong and found in the region of 1000-1400 cm⁻¹. The precise position of these bands can provide further structural confirmation. beilstein-journals.orgmdpi.comresearchgate.net

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. In this compound, the characteristic vibrations of the indole ring, the N-H bond, the C-F bond, and the methyl group can be assigned to specific regions of the infrared spectrum.

The indole ring itself gives rise to a series of complex absorptions. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the ring are observed at approximately 1600-1450 cm⁻¹. libretexts.org The N-H stretching vibration of the indole ring is a key feature and is generally found as a sharp to moderately broad band around 3400 cm⁻¹. msu.edu The presence of the methyl group is confirmed by C-H stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations between 1470-1350 cm⁻¹. libretexts.org The C-F stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

A related compound, 6-isocyano-1-methyl-1H-indole (6ICMI), has been studied, and its isonitrile stretching vibration was observed around 2102 cm⁻¹. mdpi.com This provides a reference point for how substitutions on the indole ring can be probed using IR spectroscopy. mdpi.com

Analysis of C-H, C=C, C-F, and N-H Stretching and Bending Frequencies

A more detailed examination of the vibrational frequencies provides deeper insight into the molecular structure of this compound.

N-H Stretching: The N-H stretching frequency in secondary amines, like the indole nitrogen, typically appears as a single absorption near 3420 cm⁻¹. msu.edu This band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are characteristically found above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl group occurs between 2850-3000 cm⁻¹. libretexts.org

C=C Stretching: The in-ring C=C stretching vibrations of the aromatic system are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org

C-F Stretching: The C-F stretching frequency is highly dependent on its environment but is a strong and characteristic absorption, aiding in the confirmation of fluorination.

Bending Frequencies: C-H bending vibrations (both in-plane and out-of-plane) for the aromatic ring appear in the fingerprint region, typically between 1000-650 cm⁻¹. libretexts.org Methyl group C-H bending vibrations are also found in this region. uomustansiriyah.edu.iq

Table 1: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| N-H (Indole) | Stretching | ~3420 |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Methyl C-H | Bending | 1470-1350 |

| C-F | Stretching | 1400-1000 |

| Aromatic C-H | Bending | 1000-650 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For a related compound, 6-fluoro-2-methyl-1H-indole, the exact mass is reported as 149.064077422 Da. nih.gov This level of precision allows for the unambiguous determination of the elemental composition. Similarly, HRMS analysis of this compound would provide its exact mass, confirming its molecular formula of C₉H₈FN. The monoisotopic mass of a related derivative, this compound-3-carbaldehyde, has been determined to be 177.05899 Da. uni.lu

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern observed in a mass spectrum offers valuable clues about the structure of a molecule. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. libretexts.org

For indole derivatives, fragmentation often involves the indole ring system. Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules. libretexts.org In the case of this compound, potential fragmentation could involve:

Loss of a methyl radical (•CH₃): This would result in a peak at M-15.

Loss of HF: The presence of a fluorine atom makes the loss of hydrogen fluoride (B91410) (HF), with a mass of 20, a possible fragmentation pathway. whitman.edu

Loss of HCN: A characteristic fragmentation of the indole ring involves the loss of hydrogen cyanide (HCN).

The stability of the resulting fragments plays a significant role in determining the intensity of the corresponding peaks in the mass spectrum. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the indole ring.

Electronic Absorption Characteristics and Chromophore Analysis

The indole ring is a well-known chromophore, and its UV-Vis spectrum typically shows two main absorption bands. These absorptions are due to π → π* electronic transitions within the aromatic system. For the parent indole molecule, these bands are observed around 270-290 nm and 210-220 nm. nist.gov

The substitution on the indole ring in this compound is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. The fluorine and methyl groups, being auxochromes, will influence the electronic distribution within the indole chromophore. The absorption spectrum of 7-azaindole, a related heterocyclic compound, shows a red shift compared to tryptophan, indicating how structural changes affect the electronic transitions. iastate.edu A detailed analysis of the UV-Vis spectrum of this compound would reveal the specific effects of the fluoro and methyl substituents on its electronic absorption properties.

Theoretical UV-Vis Spectral Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) serves as a powerful computational tool for predicting the electronic absorption spectra of molecules like this compound. researchgate.netrespectprogram.org This method calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which indicate the probability and intensity of these electronic transitions. medium.com

The process involves optimizing the molecule's ground-state geometry and then applying TD-DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(d,p), to determine the energies of various electronic transitions. researchgate.netresearchgate.net UV-Vis spectra are typically simulated in the 200 to 800 nm range, which covers the absorptions for molecules with conjugation, such as the indole ring system. medium.com

While TD-DFT is highly effective at representing the general shape and relative positions of absorption peaks, it is important to note that the calculated peak positions (wavelengths) and their relative intensities may not always perfectly align with experimental data. medium.com For example, a calculated peak at 527 nm might correspond to an experimental peak at 612 nm. medium.com These discrepancies can arise from the approximations inherent in the chosen functional and the influence of the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

Table 1: Key Aspects of TD-DFT for UV-Vis Spectral Prediction

| Parameter | Description | Relevance to Indole Derivatives |

| Methodology | Calculates electronic excitation energies and oscillator strengths from a ground-state DFT calculation. respectprogram.org | Predicts the UV-Vis absorption spectrum, identifying transitions characteristic of the indole chromophore. researchgate.net |

| Functionals | B3LYP, PBE0, M06-2X are commonly used hybrid functionals. researchgate.netacs.org | The choice of functional impacts the accuracy of the predicted excitation energies. acs.org |

| Basis Sets | Pople-style basis sets like 6-31G* or 6-311++G(d,p) are frequently employed. researchgate.netresearchgate.net | A larger, more flexible basis set can improve the accuracy of the results. |

| Output | A list of excitation wavelengths and their corresponding oscillator strengths (intensities). medium.com | Allows for the generation of a theoretical spectrum to be compared with experimental measurements. researchgate.net |

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its precise three-dimensional conformation and how it arranges itself in a crystal lattice.

Determination of Crystal Structure and Molecular Conformation

Single-crystal X-ray diffraction is the gold standard for unequivocally determining molecular structure. acs.org For indole derivatives, this analysis reveals critical details about the planarity of the fused ring system and the orientation of its substituents. A recently characterized derivative, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, was found to crystallize in the orthorhombic system with the space group Pbca. researchgate.net The indole ring system itself is generally planar, as observed in many derivatives. researchgate.netiucr.org For example, in the structure of 6-fluoro-1H-indole-2,3-dione, the non-hydrogen atoms were found to be nearly coplanar, with a mean deviation of just 0.042 Å. iucr.org

Table 2: Crystallographic Data for a 6-Fluoro-1H-indole Derivative

| Parameter | Value | Source |

| Compound | 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | researchgate.net |

| Formula | C₁₇H₁₂FN₃O | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 14.7608 (7) | researchgate.net |

| b (Å) | 7.2802 (4) | researchgate.net |

| c (Å) | 24.4842 (13) | researchgate.net |

| Z | 8 | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π, C-H...F, C-H...Cl)

The stability of a crystal lattice is dictated by a network of intermolecular interactions. nih.gov In fluorinated indole derivatives, these interactions are diverse and crucial for molecular packing.

Hydrogen Bonding : Classical hydrogen bonds, such as N-H···O, are common and often lead to the formation of predictable supramolecular structures like inversion dimers, which generate characteristic R²₂(10) ring motifs. nih.gov

C-H···F Interactions : The fluorine substituent provides a site for weak hydrogen bonds. In the crystal structure of 6-fluoro-1H-indole-2,3-dione, C-H···F interactions were observed to link molecules in the solid state. iucr.org

C-H···π and N-H···π Interactions : In the absence of strong hydrogen bond donors or acceptors, the molecular packing is often stabilized by weaker interactions involving the aromatic π-system of the indole ring. nih.gov

The nature and energy of these weak interactions can be further analyzed and quantified using computational methods like PIXEL or Symmetry-Adapted Perturbation Theory (SAPT). nih.govmdpi.com

Dihedral Angle Analysis within the Indole and Substituted Rings

Dihedral angles are used to describe the conformation and planarity of a molecule. nih.gov In indole derivatives, analysis focuses on the angle between the planes of the five- and six-membered rings of the indole core and the angle between the indole system and any substituent groups. For instance, in one ethyl 5-chloro-1H-indole-2-carboxylate polymorph, the dihedral angle between the indole ring system and the carboxylate group is a mere 2.4 (2)°, indicating a high degree of coplanarity. nih.gov However, in another polymorph of the same compound, a key torsion angle differs significantly, leading to an almost completely planar molecule. nih.gov This highlights how subtle changes in conformation can lead to different packing arrangements (polymorphism).

Table 3: Example Dihedral Angles in Indole Derivatives

| Compound | Description of Angle | Dihedral Angle (°) | Significance |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Between indole ring and C/O/O grouping | 2.4 (2) | Indicates near co-planarity of the substituent with the ring system. nih.gov |

| Ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate | Between indole ring and C/O/O grouping | 3.95 (7) | Shows slight deviation from planarity. nih.gov |

Resolution of Contradictions Between Spectroscopic and Crystallographic Data

Discrepancies can arise between data obtained from spectroscopic methods (which often analyze molecules in solution) and X-ray crystallography (which analyzes molecules in the solid state). researchgate.net A molecule that tumbles freely in a solvent might exist as a population of different conformers, and a spectroscopic measurement like NMR or UV-Vis will report an average value. In contrast, X-ray crystallography captures a single, low-energy conformation that is "locked" within the crystal lattice.

One source of apparent contradiction is polymorphism, where a single compound crystallizes in multiple forms with different molecular arrangements and conformations. nih.gov For example, two polymorphs of ethyl 5-chloro-1H-indole-2-carboxylate were found to have the same space group but completely different packing motifs and significantly different torsion angles for the substituent, resulting in one being more planar than the other. nih.gov If a spectroscopic analysis in solution was compared to the crystallographic data of only one polymorph, the results might seem contradictory. Resolving such issues requires recognizing that the molecule's preferred conformation can be influenced by its environment (solution vs. solid-state packing forces), and that multiple solid-state forms can exist.

Computational Chemistry and Molecular Modeling of 6 Fluoro 7 Methyl 1h Indole

Density Functional Theory (DFT) Studies

There is a notable absence of specific DFT studies for 6-fluoro-7-methyl-1H-indole in the public domain. Consequently, data for the following subsections are not available.

No published data on the optimized bond lengths, bond angles, and dihedral angles of this compound, as determined by DFT calculations, were found.

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap for this compound are not available in the reviewed literature. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

A characterization of the Molecular Electrostatic Potential (MEP) surface, which identifies the electron-rich and electron-poor regions of a molecule to predict sites for electrophilic and nucleophilic attack, has not been published for this compound.

Detailed Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions, is not present in the available scientific literature for this compound.

No studies detailing the distribution of atomic charges (e.g., Mulliken, Hirshfeld, or NBO charges) across the atoms of this compound could be located.

Molecular Docking Simulations

There are no specific molecular docking studies featuring this compound reported in the accessible research. Such studies would be valuable in exploring its potential interactions with biological macromolecules.

Ligand-Protein Interaction Studies with Biological Targets

Computational docking studies are a cornerstone in understanding how derivatives of this compound interact with protein targets. For instance, in the development of inhibitors for enzymes like receptor interacting protein 1 (RIP1), which is implicated in inflammatory diseases, derivatives containing the this compound moiety have been investigated. nih.gov These studies have been crucial in identifying key interactions within the active site of the target protein.

One such study on a potent RIP1 inhibitor, 5-((7-chloro-6-fluoro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione, which shares the 6-fluoro substitution pattern, revealed that the fluorine atom plays a significant role in the binding interaction. nih.gov While this compound has a chloro group at the 7-position instead of a methyl group, the general principles of interaction can be inferred. The fluorine atom, being highly electronegative, can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the protein's binding pocket.

Similarly, in studies on indole (B1671886) derivatives targeting other proteins, the substitution pattern on the indole ring has been shown to be critical for activity. The 6-fluoro and 7-methyl groups are positioned on the benzene (B151609) ring portion of the indole, which often sits (B43327) in a hydrophobic pocket of the target protein. The methyl group at the 7-position can contribute to binding through hydrophobic interactions with nonpolar amino acid residues.

Prediction of Binding Modes and Affinities

Molecular docking simulations not only identify potential interactions but also predict the most stable binding orientation, or "pose," of a ligand within a protein's active site. The predicted binding affinity, often calculated as a docking score, provides a theoretical estimation of how strongly a ligand will bind to its target. This information is invaluable for prioritizing compounds for synthesis and biological testing.

For indole derivatives, docking studies have successfully predicted binding modes that correlate well with their observed biological activities. For example, in the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, docking calculations showed a consensus pose for active compounds, and the rank order of their predicted binding affinities matched their biological activity. nih.gov

Elucidation of Structure-Activity Relationships through Computational Methods

Computational methods are a powerful tool for understanding the structure-activity relationship (SAR) of a series of compounds. By systematically modifying a lead compound in silico and assessing the impact of these changes on its predicted binding, researchers can build a comprehensive picture of which structural features are essential for activity.

For fluorinated indole derivatives, SAR studies have highlighted the importance of the position and nature of the substituents. For example, in a series of CFTR potentiators, a compound with a fluorine atom at the 6-position was found to be the most potent among a set of mono-substituted analogs. acs.org Swapping the positions of the fluoro and methyl groups in a related disubstituted compound resulted in a significant decrease in potency, underscoring the specific roles of these substituents at their respective positions. acs.org

These findings suggest that for this compound, the presence of the fluorine at the 6-position and the methyl at the 7-position is likely a key determinant of its biological activity profile. Computational analysis helps to rationalize these observations at a molecular level, attributing the changes in activity to specific interactions within the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR provides a quantitative approach to SAR by developing mathematical models that correlate the chemical structure of compounds with their biological activities.

Development of Predictive Models for Biological Activities

The development of a QSAR model for this compound derivatives would involve compiling a dataset of related compounds and their measured biological activities. Various molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic), would be calculated for each compound. Statistical techniques, such as multiple linear regression or machine learning, are then used to create a predictive model.

Studies on other indole derivatives have successfully employed QSAR to build models with good predictive power for activities such as anti-inflammatory effects and antioxidant potential. researchgate.netmdpi.com For instance, a QSAR study on substituted indoles as anti-inflammatory agents found a good correlation between the compounds' physicochemical properties and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding further drug discovery efforts.

Identification of Key Structural Features for Desired Potency

A significant outcome of QSAR modeling is the identification of the key molecular descriptors that have the most substantial impact on biological activity. These descriptors point to the critical structural features that determine a compound's potency.

For a series of this compound analogs, a QSAR model would likely identify descriptors related to the electronegativity and size of the substituent at the 6-position, and the hydrophobicity and steric bulk of the substituent at the 7-position as being important. For example, the model could quantitatively demonstrate that a highly electronegative atom like fluorine at the 6-position is beneficial for activity, while a small, hydrophobic group like methyl at the 7-position is optimal. This quantitative insight is invaluable for the rational design of more potent molecules.

Data Tables

Table 1: Predicted Ligand-Protein Interactions for a this compound Scaffold

| Interacting Ligand Moiety | Potential Protein Residue Interaction | Type of Interaction |

| Indole N-H | Asp, Glu, or backbone carbonyl | Hydrogen Bond Donor |

| 6-Fluoro group | Arg, Asn, Gln, or polar residues | Hydrogen Bond Acceptor / Favorable Electrostatic |

| 7-Methyl group | Ala, Val, Leu, Ile, or other nonpolar residues | Hydrophobic Interaction |

| Indole Ring System | Phe, Tyr, Trp | π-π Stacking |

Table 2: Computationally Derived Structure-Activity Relationship (SAR) Insights

| Structural Feature | Observed Impact on Activity in Related Indoles | Reference |

| 6-Fluoro substituent | Potency enhancement in CFTR potentiators | acs.org |

| 7-Methyl substituent | Positional importance demonstrated in CFTR potentiators | acs.org |

| Substitution Pattern | Critical for binding affinity and biological activity | nih.govacs.org |

Table 3: Key Descriptors in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor Type | Molecular Property Represented | Expected Impact on Potency |

| Electronic (e.g., Hammett constant) | Electron-withdrawing/donating nature of substituents | A descriptor for electronegativity at position 6 is likely to be significant. |

| Steric (e.g., molar refractivity) | Size and shape of substituents | An optimal size for the substituent at position 7 would be identified. |

| Hydrophobic (e.g., LogP) | Lipophilicity of the molecule | A descriptor for hydrophobicity at position 7 is expected to be important. |

Biological and Biomedical Research Applications of 6 Fluoro 7 Methyl 1h Indole

Antimicrobial Activities

Derivatives of 6-fluoro-7-methyl-1H-indole have been investigated for their potential to combat microbial infections. The research in this area encompasses their efficacy against bacteria and fungi, their ability to interfere with microbial community behaviors such as biofilm formation, and the underlying mechanisms of their antimicrobial action.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

While direct studies on the antibacterial efficacy of this compound are limited, research on related fluoroquinolone derivatives incorporating a dihydro-pyrrolo[3,4-c]pyrazole moiety has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated significant inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. mdpi.com One particular compound from this series exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus, with efficacy ranging from 8 to 128 times greater than reference drugs like gemifloxacin (B1671427) and ciprofloxacin. mdpi.com

The modification of the C-7 position of fluoroquinolones with heterocyclic structures, such as those derived from substituted indoles, has been a key strategy in developing new antibacterial agents. mdpi.com These modifications influence the spectrum and level of antibacterial activity, with 5- and 6-membered nitrogen heterocycles proving to be optimal substituents. mdpi.com

Data on the minimum inhibitory concentration (MIC) of related fluoroquinolone derivatives against various bacterial strains is presented in the table below.

| Bacterial Strain | Type | Related Compound MIC (µg/mL) |

|---|---|---|

| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | Gram-Positive | 0.25–4 |

| Streptococcus pneumoniae | Gram-Positive | 0.25–1 |

| Methicillin-Sensitive Staphylococcus aureus 10-03 | Gram-Positive | Data not available |

| Methicillin-Resistant Staphylococcus aureus 10-05 | Gram-Positive | Data not available |

Antifungal Efficacy

The potential of indole (B1671886) derivatives as antifungal agents has been a subject of considerable research. Studies have shown that 1H-indole-4,7-diones, which share the core indole structure, exhibit good antifungal activity against various fungal pathogens. nih.gov Specifically, these compounds have demonstrated efficacy against Candida albicans, Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

One study highlighted that a 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one derivative displayed notable antifungal activity against Candida albicans. nih.gov This suggests that the indole scaffold, when appropriately substituted, can serve as a basis for the development of new antifungal agents. While direct data for this compound is not available, the findings on related indole structures are encouraging.

Inhibition of Biofilm Formation and Quorum Sensing

A significant area of antimicrobial research is the targeting of bacterial communication systems, known as quorum sensing (QS), which regulate virulence and biofilm formation. Indole and its derivatives have been identified as potential QS inhibitors. frontiersin.org Studies on 6-fluoroindole (B127801) and 7-methylindole (B51510) have demonstrated their ability to interfere with QS and inhibit the formation of biofilms by the Gram-negative bacterium Serratia marcescens. frontiersin.org

These compounds have been shown to dose-dependently suppress the production of prodigiosin, a QS-regulated pigment in S. marcescens, as well as inhibit swimming and swarming motilities, which are crucial for biofilm development. frontiersin.orgnih.gov Furthermore, 6-fluoroindole and 7-methylindole were found to suppress the production of extracellular polymeric substances (EPS), which are essential components of the biofilm matrix. frontiersin.orgresearchgate.net In Vibrio parahaemolyticus, halogenated indoles have also been shown to significantly reduce biofilm formation and motility. nih.gov

The table below summarizes the observed effects of related indole derivatives on biofilm formation and QS-related virulence factors.

| Activity | Organism | Observed Effect of Related Indole Derivatives |

|---|---|---|

| Biofilm Formation | Serratia marcescens | Inhibition frontiersin.org |

| Prodigiosin Production | Serratia marcescens | Suppression frontiersin.org |

| Swimming & Swarming Motility | Serratia marcescens, Vibrio parahaemolyticus | Reduction frontiersin.orgnih.gov |

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The antimicrobial mechanisms of indole derivatives are multifaceted. One key mechanism is the inhibition of QS-regulated virulence factors. nih.gov For instance, 7-fluoroindole (B1333265) has been shown to markedly reduce the production of virulence factors such as pyocyanin, rhamnolipid, and siderophores in Pseudomonas aeruginosa. nih.gov This is achieved by interfering with the QS signaling pathways. nih.gov

Furthermore, research on 6-fluoroindole and 7-methylindole has revealed that these compounds can suppress the secretion of virulence-associated enzymes like proteases and lipases in Serratia marcescens. frontiersin.orgresearchgate.net This indicates that enzyme inhibition is a plausible mechanism of their antivirulence activity. Some halogenated indoles, such as chloroindoles, have been observed to cause direct damage to the bacterial cell membrane, suggesting that membrane disruption could be another mode of action for certain indole derivatives. nih.gov The trapping of the topoisomerase-DNA complex is the mechanism of action for related fluoroquinolone compounds, leading to the disruption of DNA replication and ultimately cell death. mdpi.com

Anticancer Activities

In addition to their antimicrobial properties, indole derivatives have been extensively investigated for their potential as anticancer agents. The this compound scaffold has been incorporated into novel compounds designed to exhibit cytotoxic activity against various cancer cell lines.

Cytotoxic Activity against Cancer Cell Lines

Modifications to the indole structure can lead to potent antitumor compounds. researchgate.net For example, indolizino[6,7-b]indoles, which are complex heterocyclic systems derived from indole, have shown significant cytotoxicity against a variety of human tumor cells. researchgate.net These compounds are designed as hybrid molecules that can induce DNA cross-linking and inhibit topoisomerase I and II, leading to cell cycle arrest and tumor remission. researchgate.net

While direct cytotoxic data for this compound is scarce, studies on closely related synthetic indole derivatives have demonstrated significant inhibitory effects. For instance, one study on a 1-(1-tosyl-1H-indol-3-yl)propan-1-one derivative reported potent cytotoxic effects against the A549 lung cancer cell line, with an IC50 of 2.6 µM, without causing hemolysis in human erythrocytes. researchgate.net Another study on a series of indole derivatives found that compound 1c exhibited high cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines with LC50 values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively. nih.gov These compounds showed significantly less cytotoxicity against normal cell lines. nih.gov

The table below presents the cytotoxic activity of various related indole derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| 1-(1-tosyl-1H-indol-3-yl)propan-1-one | A549 (Lung) | IC50 | 2.6 µM researchgate.net |

| Indole derivative 1c | HepG2 (Liver) | LC50 | 0.9 µM nih.gov |

| Indole derivative 1c | MCF-7 (Breast) | LC50 | 0.55 µM nih.gov |

| Indole derivative 1c | HeLa (Cervical) | LC50 | 0.50 µM nih.gov |

Efficacy against Drug-Resistant Cancer Models (e.g., Oxaliplatin-resistant mCRC)

The development of drug resistance is a major obstacle in cancer chemotherapy. nih.gov Research has highlighted the potential of fluorinated indole derivatives in overcoming such resistance. Specifically, an indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (referred to as FC116), which incorporates the 6-fluoro-1H-indole moiety, has demonstrated significant efficacy against cancer models resistant to standard therapies. nih.govresearchgate.net

Studies have evaluated a series of 31 indole-chalcone compounds against oxaliplatin-resistant metastatic colorectal cancer (mCRC). nih.govresearchgate.net Many of these derivatives exhibited high sensitivity towards the oxaliplatin-resistant HCT-116/L cell line. nih.govresearchgate.net FC116, in particular, displayed a potent growth inhibition (GI₅₀) value against this resistant cell line, proving more effective than conventional treatments. nih.govresearchgate.net Another related indole-chalcone, FC77, also showed high sensitivity toward the multidrug-resistant HCT116/L cell line, with a GI₅₀ value of approximately 6 nM. researchgate.net The introduction of a 6-fluoro group, as seen in FC116, resulted in high activity with a GI₅₀ of 6 nM against the resistant cells. researchgate.net

Table 1: Cytotoxic Activity of Indole Derivatives Against Oxaliplatin-Resistant Cancer Cells

| Compound | Cell Line | Resistance Profile | GI₅₀ Value (nM) | Reference |

|---|---|---|---|---|

| FC116 (contains 6-fluoro-1H-indole) | HCT-116/L | Oxaliplatin-Resistant mCRC | 6 | researchgate.net |

| FC77 | HCT-116/L | Oxaliplatin-Resistant mCRC | ~6 | researchgate.net |

| Compound 13 (contains 7-methyl-1H-indole) | HCT-116/L | Oxaliplatin-Resistant mCRC | 16 | researchgate.net |

| Oxaliplatin (Control) | HCT-116/L | - | 77,213 | researchgate.net |

Mechanism of Action in Anticancer Therapy (e.g., Microtubule Targeting, Cell Cycle Arrest, Cyclin B1 Downregulation)

The anticancer effects of 6-fluoro-1H-indole derivatives like FC116 are attributed to a well-defined mechanism of action at the cellular level. nih.govresearchgate.net These compounds function as microtubule targeting agents, a mechanism shared by several established anticancer drugs. nih.govresearchgate.net

The primary target has been identified as β-tubulin, with the compounds binding near the colchicine-binding site. researchgate.net This interaction disrupts microtubule dynamics, leading to their depolymerization. nih.govresearchgate.net The disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division.

Consequently, cancer cells treated with FC116 are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is mechanistically linked to the downregulation of Cyclin B1, a key regulatory protein for the G2/M transition. nih.govresearchgate.net By inhibiting tubulin polymerization, inducing G2/M arrest, and reducing Cyclin B1 levels, these indole derivatives effectively halt the proliferation of cancer cells, ultimately leading to cell death. researchgate.netnih.govresearchgate.net

Synergistic Effects with Existing Chemotherapeutic Agents

In addition to their standalone efficacy, derivatives of 6-fluoro-1H-indole have shown potential for use in combination therapies. Research on FC116 revealed a synergistic effect when used alongside oxaliplatin, the very drug to which the tested cancer cells had developed resistance. nih.govresearchgate.net This synergy suggests that these compounds could not only treat resistant cancers but may also help to re-sensitize them to existing chemotherapeutic agents. Furthermore, FC116 was observed to have a safer therapeutic window, indicating a potential for reduced toxicity compared to standard treatments. nih.govresearchgate.net

In vivo Tumor Growth Suppression Studies

The promising in vitro results for 6-fluoro-1H-indole derivatives have been corroborated by in vivo studies. nih.govresearchgate.net In a colorectal cancer xenograft mouse model, administration of FC116 led to significant suppression of tumor growth. researchgate.net

Treatment with FC116 resulted in a 78% reduction in tumor growth, a substantially better outcome than that achieved with oxaliplatin, which only produced a 40% reduction under the same conditions. nih.govresearchgate.net These findings underscore the potent in vivo antitumor activity of this class of compounds and highlight their potential as lead candidates for the development of new chemotherapeutic agents for drug-resistant cancers. nih.govresearchgate.net

Table 2: In vivo Tumor Growth Suppression by FC116

| Treatment | Animal Model | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|

| FC116 | Colorectal Cancer Xenograft Mice | 78% | nih.govresearchgate.net |

| Oxaliplatin | Colorectal Cancer Xenograft Mice | 40% | nih.govresearchgate.net |

Other Potential Biological Activities

While the primary research focus for this compound derivatives has been on their anticancer properties, the broader indole class of compounds is known for a variety of biological activities.

Anticholinesterase Activity

Indole and its derivatives are recognized as promising scaffolds for developing agents that target neurodegenerative diseases like Alzheimer's disease. nih.gov One of the key therapeutic strategies for Alzheimer's involves the inhibition of cholinesterase enzymes (AChE and BChE) to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Numerous indole derivatives have been synthesized and evaluated for their anticholinesterase potential, with some exhibiting significant inhibitory activity. nih.govnih.gov For instance, certain methyl indole-isoxazole hybrids have shown potent and selective inhibition against AChE. nih.gov Although specific studies on the anticholinesterase activity of this compound are not widely reported, the established neuroactivity of the indole core suggests this could be a potential area for future investigation. nih.govnih.gov

Antioxidant Activity

The indole nucleus is also associated with antioxidant properties. nih.govnih.gov The heterocyclic nitrogen atom possesses a free electron pair, making it an active redox center that can participate in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Studies on various indole derivatives have confirmed their ability to act as effective antioxidants. nih.govnih.gov For example, research on 5-fluoro methyl indole derivatives demonstrated their radical scavenging activity. researchgate.net The antioxidant capacity is often dependent on the specific substituents on the indole ring. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this activity. nih.gov While direct experimental data on the antioxidant potential of this compound is limited, the known characteristics of the fluoro-indole scaffold suggest it may possess antioxidant properties worthy of exploration. nih.govresearchgate.net

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2)

Currently, there is a lack of specific published research data detailing the inhibitory effects of this compound on cytochrome P450 enzymes, including CYP1A2. The cytochrome P450 family of enzymes is crucial for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. Given the importance of fluorination in modern drug design for modulating metabolic stability and potency, the potential for this compound to interact with CYP enzymes remains an area of interest for future investigation.

Modulation of Cellular Pathways and Receptor Interactions

Research into substituted indoles has revealed their capacity to modulate various cellular pathways and interact with a range of biological receptors, leading to potential therapeutic effects in areas such as oncology and inflammation. While direct studies on this compound are not extensively documented, the known activities of indoles with substitutions at the 6- and 7-positions offer a strong rationale for its investigation in these areas.

Anticancer Activity through Tubulin Polymerization Inhibition

A significant area of research for substituted indoles is in the development of anticancer agents that target the microtubule network of cells. Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Recent studies have highlighted that indole derivatives with heterocyclic substitutions at the 6- and 7-positions of the indole nucleus are potent inhibitors of tubulin polymerization. ebi.ac.uknih.gov These compounds have been shown to bind to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. ebi.ac.uk Notably, in a series of potent tubulin polymerization inhibitors, a compound with a 7-fluoro substitution demonstrated its fluorine atom acting as a hydrogen bond acceptor, contributing to its high potency. nih.gov This suggests that the 6-fluoro-7-methyl substitution pattern of the titular compound could be favorable for interaction with the tubulin protein.

Furthermore, research on 6,7-annulated-4-substituted indoles has shown that fluorinated derivatives exhibit high antiproliferative activity against leukemia cells. nih.gov The structure-activity relationship (SAR) from these studies indicates that the presence and position of fluorine can significantly enhance anticancer effects. nih.gov

Table 1: Research Findings on Anticancer Activity of Substituted Indoles

| Compound Class | Cellular Target/Pathway | Key Findings | Reference(s) |

| 6- and 7-heterocyclyl-1H-indoles | Tubulin Polymerization | Potent inhibition of tubulin assembly and cancer cell growth. | ebi.ac.uknih.gov |

| 7-fluoro substituted arylthioindole | Tubulin | The 7-fluoro atom acts as a hydrogen bond acceptor, enhancing inhibitory potency. | nih.gov |

| 6,7-annulated-4-substituted indoles | Cell Proliferation | Fluorinated derivatives displayed the highest antiproliferative activity. | nih.gov |

Modulation of Inflammatory Pathways

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a major focus of biomedical research. Indole derivatives have emerged as promising candidates in this area.

A study on a 6-fluoro-substituted indole derivative, specifically 5-((7-chloro-6-fluoro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione, identified it as a potent inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 is a critical mediator of necroptosis, a form of programmed inflammatory cell death. Inhibition of RIP1 by this fluorinated indole derivative was shown to protect against acute liver failure in a preclinical model, highlighting the potential of 6-fluoro-indoles in treating inflammatory diseases. nih.gov This finding suggests that this compound could potentially modulate inflammatory pathways involving RIP1.

Table 2: Research Findings on Anti-inflammatory Activity of Substituted Indoles

| Compound | Cellular Target/Pathway | Key Findings | Reference(s) |

| 5-((7-chloro-6-fluoro-1H-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione | RIP1 Kinase / Necroptosis | Potent inhibition of RIP1, protecting against inflammatory liver disease. | nih.gov |

Advanced Research Perspectives and Future Directions

Medicinal Chemistry and Drug Discovery

The indole (B1671886) nucleus is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. rsc.org The unique substitutions on 6-fluoro-7-methyl-1H-indole make it a compound of interest for developing novel drugs with potentially enhanced properties.

Lead Optimization and Scaffold Development

In the realm of drug discovery, the process of lead optimization is critical for transforming a promising compound into a viable drug candidate. The this compound scaffold offers several advantages for this process. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and potency.

Researchers can utilize this compound as a starting point for creating diverse chemical libraries. By modifying the indole nitrogen and other positions on the ring, a multitude of derivatives can be synthesized and screened for biological activity against various targets. This approach is exemplified by the development of other indole-based compounds where substitutions at different positions have led to potent and selective inhibitors of various enzymes and receptors.

Development of Novel Therapeutic Agents based on this compound

The indole framework is a common feature in many biologically active molecules. smolecule.com Derivatives of fluorinated indoles have been investigated for a range of therapeutic applications, including as anticancer and antidepressant agents. smolecule.com For instance, research into other fluorinated indole derivatives has shown their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs) and tubulin polymerization inhibitors. smolecule.com

The this compound structure could serve as a key building block for new therapeutic agents. smolecule.comchemimpex.com For example, indole derivatives are being explored as potential treatments for lung cancer by acting as inhibitors of protein kinases, histone deacetylases, and DNA topoisomerases. mdpi.com The specific substitution pattern of this compound may offer unique interactions with biological targets, leading to the development of novel drugs for various diseases.

Addressing Metabolic Stability and Bioavailability in Drug Design

A significant hurdle in drug development is ensuring that a compound has favorable metabolic stability and bioavailability. The indole ring itself can be susceptible to metabolic degradation, often through oxidation at the 3-position. nih.gov Introducing substituents is a common strategy to mitigate this instability. nih.gov

The fluorine atom in this compound can play a crucial role in blocking potential sites of metabolism, thereby increasing the compound's half-life. nih.gov Research on similar indole derivatives has shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter metabolic stability. nih.gov For instance, in one study, the introduction of an electron-withdrawing group at the 3-position of an indole core increased the half-life of the compound. nih.gov The pharmacokinetic properties of derivatives of this compound would need to be evaluated to determine their metabolic profile and oral bioavailability. acs.org

Table 1: Effects of Substituents on Indole Derivative Stability This table is based on data from a study on related indole derivatives and is for illustrative purposes.

| Compound | Substituent at 3-position | Half-life (T1/2) in Mouse Liver Microsomes (min) |

| Unsubstituted Indole | None | 12.35 |

| Derivative A | Electron Withdrawing Group | 21.77 |

| Derivative B | Electron Donating Group | 9.29 |

| Data adapted from a study on indole derivatives to illustrate the potential impact of substituents on metabolic stability. The specific half-life of this compound is not provided in the search results. nih.gov |

Materials Science Applications

The unique electronic properties of indole derivatives also make them attractive candidates for applications in materials science.

Exploration in Organic Electronics and Photonic Devices

Indole-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.com The ability to tune the electronic properties of the indole scaffold through substitution makes it a versatile component for creating new organic materials. The introduction of fluorine and methyl groups in this compound can influence its electronic and photophysical properties, which are key characteristics for applications in organic electronics.

Development of Novel Materials with Unique Electronic Properties

The this compound core can be incorporated into larger molecular structures to create novel materials with specific electronic characteristics. chemimpex.com The field of materials science is continuously seeking new organic compounds with tailored properties for various applications. By leveraging the synthetic versatility of the indole ring, researchers can design and synthesize new polymers and small molecules based on the this compound scaffold, potentially leading to materials with enhanced performance in electronic and photonic devices.

Applications in Sensor Technology

The unique electronic and photophysical properties of indole derivatives make them promising candidates for the development of chemosensors. Research in this area leverages the indole scaffold's ability to interact with various analytes, leading to detectable changes in fluorescence or color. For instance, some indole-based chemosensors have been designed to detect fluoride (B91410) ions. spectroscopyonline.comacs.org These sensors often work through hydrogen bonding interactions between the indole N-H group and the fluoride anion, resulting in a noticeable colorimetric or fluorometric response. spectroscopyonline.com

While specific research on This compound in sensor technology is not extensively documented in publicly available literature, the broader family of fluoro-substituted indoles is of interest. The fluorine atom can modulate the electronic properties of the indole ring, potentially enhancing the sensitivity and selectivity of a sensor. The methyl group can also influence the molecule's solubility and steric interactions with target analytes. The inherent fluorescence of many indole compounds provides a foundation for developing "turn-on" or "turn-off" fluorescent sensors. spectroscopyonline.com

Future research could explore the synthesis of derivatives of This compound functionalized with specific recognition moieties to create highly selective sensors for a range of ions and small molecules. The combination of the fluoro and methyl substitutions on the indole core offers a platform for fine-tuning the sensor's performance characteristics.

Challenges and Opportunities in Indole Research

The diverse biological activities and material science applications of indoles continue to drive research, but significant challenges and exciting opportunities remain.

Synthesis of Complex Indole Derivatives

The synthesis of structurally complex indole derivatives remains a key challenge for organic chemists. While classical methods like the Fischer indole synthesis are still widely used, there is a growing demand for more efficient, sustainable, and versatile synthetic routes. nih.govresearchgate.net One-pot reactions and multicomponent reactions are gaining traction as they can generate molecular diversity in a more atom-economical manner. nih.govopenmedicinalchemistryjournal.com

Mechanistic Elucidation of Biological Activities

Indole derivatives exhibit a wide spectrum of biological activities, acting as anticancer, antimicrobial, and anti-inflammatory agents, among others. researchgate.netchula.ac.th A significant challenge lies in precisely understanding the molecular mechanisms through which these compounds exert their effects. While numerous studies report the biological activity of new indole derivatives, detailed mechanistic investigations are often lacking.

Elucidating the specific protein targets and signaling pathways modulated by indole compounds is crucial for rational drug design. nih.gov Techniques such as molecular docking and in vitro activity studies are employed to predict and validate the interactions between indole derivatives and their biological targets. nih.gov For example, some indole derivatives have been shown to inhibit enzymes like aromatase or act as ligands for various receptors. nih.govnih.gov Understanding the structure-activity relationships (SAR) is paramount; for instance, the type and position of substituents on the indole ring can dramatically alter biological activity. nih.gov

Clinical Translation Potential

Despite the vast number of biologically active indole derivatives synthesized and tested in preclinical studies, the translation of these compounds into clinical use remains a significant hurdle. nih.gov Many promising candidates fail during clinical trials due to issues with pharmacokinetics (absorption, distribution, metabolism, and excretion), toxicity, or lack of efficacy in human subjects.

For a compound to have high clinical translation potential, it must possess favorable properties such as good bioavailability and the ability to cross biological barriers like the blood-brain barrier if targeting the central nervous system. nih.gov The journey from a laboratory discovery to an approved drug is long, expensive, and has a high attrition rate. Overcoming this "translational valley of death" requires interdisciplinary collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. Several indole-based drugs have successfully navigated this path and are now used in clinical practice, demonstrating the therapeutic potential of this scaffold. nih.gov

Emerging Research Areas

Applications in Agrochemicals

The indole scaffold is an important structural motif in the development of new agrochemicals, including herbicides, insecticides, and fungicides. openmedicinalchemistryjournal.comnih.gov The natural plant hormone, indole-3-acetic acid (auxin), is a classic example of an indole derivative with significant biological activity in plants. nih.gov Synthetic auxins are widely used as herbicides.

The introduction of fluorine atoms into agrochemical candidates is a common strategy to enhance their efficacy and metabolic stability. nih.govresearchgate.net Therefore, fluorinated indole derivatives, such as This compound , represent a class of compounds with potential for development as novel agrochemicals. The specific substitution pattern on the indole ring can influence the compound's mode of action and selectivity. Research in this area focuses on designing molecules that are potent against target pests while having minimal impact on non-target organisms and the environment. nih.gov The development of new agrochemicals is crucial for ensuring food security, but it is also met with increasing regulatory scrutiny regarding their environmental fate and potential for resistance development. researchgate.net

Role in Chemical Biology Probes

The unique photophysical properties of the indole scaffold have positioned its derivatives as valuable tools in chemical biology, particularly in the development of fluorescent probes and imaging agents. The introduction of a fluorine atom, as seen in this compound, can further modulate these properties, offering avenues for the creation of sophisticated chemical biology probes. While direct research on this compound as a probe is not extensively documented, the broader class of fluorinated indoles demonstrates significant potential in this arena.

Indole derivatives are known to be versatile scaffolds for fluorescent probes used in biological imaging. smolecule.com The incorporation of fluorine can fine-tune the fluorescence characteristics, potentially leading to probes with enhanced quantum yields, photostability, and sensitivity to their microenvironment. For instance, the unique electronic properties of fluorinated indoles make them candidates for the development of novel materials for sensor technology. smolecule.com

A significant application of fluorinated indoles is in the development of Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research. Radio-fluorinated indole derivatives, such as those labeled with fluorine-18 (B77423) (¹⁸F), are of particular interest. Research into 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole has highlighted its potential as a PET tracer for targeting the enzyme tryptophan 2,3-dioxygenase (TDO), which is a biomarker for certain tumors. nih.gov Similarly, N-methyl-6-[¹⁸F]fluorotryptophan has been synthesized as a candidate PET tracer for visualizing tryptophan metabolism, which is often altered in neurological and neoplastic diseases. mdpi.com These examples underscore the utility of the 6-fluoroindole (B127801) core in designing probes for specific biological targets and pathways.

The potential utility of this compound as a chemical biology probe is therefore inferred from the functional roles of its structural analogues. The strategic placement of the fluoro and methyl groups on the indole ring could be leveraged to develop novel probes with tailored properties for investigating biological systems.

| Probe Type | Example Compound | Application | Key Features |

| Fluorescent Probe | General Indole Derivatives | Biological Imaging | Tunable fluorescence properties. smolecule.com |

| Sensor Technology | 6-Fluoro-2-methyl-1H-indole | Development of novel materials | Unique fluorescence and self-assembly properties. smolecule.com |

| PET Tracer | 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole | Targeting Tryptophan 2,3-dioxygenase (TDO) | High in vitro affinity for TDO. nih.gov |

| PET Tracer | N-methyl-6-[¹⁸F]fluorotryptophan | Visualizing Tryptophan Metabolism | Pathway-specific imaging. mdpi.com |

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance efficiency. For a compound like this compound, the development of sustainable synthesis methodologies is a key research focus. While specific green synthesis routes for this exact molecule are not widely published, several innovative and sustainable strategies have been developed for related indole derivatives, which could be adapted for its production.

One promising approach is the use of environmentally benign catalysts and solvents. For example, a regioselective synthesis of 3-substituted indole derivatives has been achieved using indium(III) triflate as a catalyst in ethanol, a greener solvent alternative to many traditional organic solvents. nih.gov This method offers high yields and selectivity under relatively mild conditions.

Photocatalysis using visible light represents another sustainable strategy. A novel synthesis of pyrido[1,2-a]indol-6(7H)-ones has been developed through a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes. rsc.org This reaction proceeds under extremely mild conditions and demonstrates high reaction efficiency, often facilitated by the use of microchannel reactors which can improve reaction control and safety.

Flow chemistry is emerging as a powerful tool for sustainable synthesis. The synthesis of 6-chloro-7-fluoro-1H-indole, a structurally related compound, has been shown to benefit from continuous flow systems. smolecule.com This technology allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and safety, especially when handling hazardous reagents.

Furthermore, catalyst- and irradiation-free cascade reactions offer an elegant and efficient route to complex molecular scaffolds. A metal-free domino reaction has been reported for the synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines from anilide-derived precursors. acs.org Such cascade reactions are inherently sustainable as they reduce the number of synthetic steps, minimize waste, and avoid the use of heavy metal catalysts.

These methodologies provide a strong foundation for the future development of sustainable and efficient synthetic routes to this compound and its derivatives.

| Methodology | Key Features | Example Application | Potential for this compound |

| Green Catalysis | Use of environmentally benign catalysts and solvents. | Synthesis of 3-substituted indoles using In(OTf)₃ in ethanol. nih.gov | Adaptation for the final steps of indole ring formation or functionalization. |

| Visible Light Photocatalysis | Mild reaction conditions, high efficiency, use of light as a renewable energy source. | Synthesis of pyrido[1,2-a]indol-6(7H)-ones via (4 + 2) cycloaddition. rsc.org | Potential for novel C-C or C-N bond formations on the indole core. |

| Flow Chemistry | Precise reaction control, enhanced safety, improved yields. | Synthesis of 6-chloro-7-fluoro-1H-indole. smolecule.com | Could be applied to various steps in the synthesis to improve scalability and safety. |

| Metal-Free Cascade Reactions | High atom economy, reduced waste, avoidance of heavy metals. | Synthesis of (trifluoromethyl)sulfonylated cyclopenta[b]indolines. acs.org | Development of efficient one-pot syntheses of the core structure. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-7-methyl-1H-indole, and what factors influence yield optimization?

- Methodological Answer : The synthesis of fluorinated indoles often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in solvent systems like PEG-400/DMF, as demonstrated in analogous indole derivatives (e.g., 5-fluoro-3-substituted indoles) . Key factors include:

- Catalyst loading : CuI (0.1–0.2 equiv) for efficient cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.